molecular formula C19H25ClN4O4S B2823071 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1903720-05-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2823071
CAS RN: 1903720-05-7
M. Wt: 440.94
InChI Key: VHEKITVKLVIPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Carbonic Anhydrase Inhibition

This chemical has been explored for its role in the synthesis of novel sulfonamide derivatives with potential carbonic anhydrase inhibitory activity. For instance, a study demonstrated that unprotected primary sulfonamide groups can facilitate the formation of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors, revealing strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes (Sapegin et al., 2018).

Antibacterial Activity

Sulfonamide derivatives have also been studied for their antibacterial properties. Research into novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, underscoring the potential of such compounds in addressing bacterial infections (Azab et al., 2013).

Analgesic and Anti-inflammatory Activities

The exploration of sulfonamide derivatives extends to the evaluation of their analgesic and anti-inflammatory activities. A study synthesized O-substituted salicylamides and investigated their effects, finding some derivatives to be more effective than salicylamide with variably lowered ulcerogenic activity (Fahmy & El-Eraky, 2001).

Inhibitors of Human Cytosolic Phosphoenolpyruvate Carboxykinase

Another area of application is the synthesis of derivatives acting as inhibitors for human cytosolic phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis. One compound in particular showed significant activity with an IC50 value of 0.29 µM, indicating potential for therapeutic applications (Pietranico et al., 2007).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4S/c1-12(2)24-14(4)19(13(3)22-24)29(26,27)21-7-8-23-10-15-9-16(20)5-6-17(15)28-11-18(23)25/h5-6,9,12,21H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEKITVKLVIPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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